molecular formula C12H14O3 B1336855 (E)-Ethyl 3-(3-methoxyphenyl)acrylate CAS No. 24393-55-3

(E)-Ethyl 3-(3-methoxyphenyl)acrylate

Cat. No.: B1336855
CAS No.: 24393-55-3
M. Wt: 206.24 g/mol
InChI Key: UPOMPRQKAGEXPN-BQYQJAHWSA-N
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Description

(E)-Ethyl 3-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H14O3. It is a derivative of acrylic acid and features an ethyl ester group attached to the acrylate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Heck reaction, where 3-iodoanisole is coupled with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-methoxyphenyl)acrylate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 3-(3-methoxyphenyl)acrylic acid or 3-(3-formylphenyl)acrylate.

    Reduction: Ethyl 3-(3-methoxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of polymers and as a monomer in the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-methoxyphenyl)acrylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The methoxy group and the acrylate moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylacrylate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-(3-methoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-methoxyphenyl)acrylate: The methoxy group is positioned at the para position, affecting its electronic properties and reactivity.

Uniqueness

(E)-Ethyl 3-(3-methoxyphenyl)acrylate is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and interaction with other molecules. This structural feature imparts distinct electronic properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMPRQKAGEXPN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262069
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-55-3
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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